molecular formula C24H46NO18PS B1243998 (alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol

(alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol

カタログ番号: B1243998
分子量: 699.7 g/mol
InChIキー: VBGOAXKDRMTXBZ-WQUMXLTESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having an alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl residue at the 6-position. It is a glycoside, a disaccharide derivative and a myo-inositol monophosphate derivative. It derives from a myo-inositol.

科学的研究の応用

Enzymatic Specificity and Inhibition

Research has shown that certain enzymes like myo-inositol-1-phosphate synthase exhibit specificity towards substrates related to (alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol. For instance, L-myo-Inositol-1-phosphate synthase prefers the beta-anomer of D-Glc-6-P over the alpha-anomer, which acts as an inhibitor and could be converted to a product as well. This specificity is crucial in understanding enzymatic reactions and potential inhibitor design (Wong & Sherman, 1985).

Insulin-Mimetic Activity

Studies have also revealed that certain inositol phosphate glycan pseudotetrasaccharides, which include structures related to (alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol, possess insulin-mimetic activities. These compounds can stimulate lipogenesis in native rat adipocytes, potentially providing a basis for developing new treatments for diabetes or metabolic disorders (Chakraborty & d'Alarcao, 2005).

Synthesis of Complex Structures

The synthesis of complex structures like the Leishmania LPG core heptasaccharyl myo-inositol, which bears similarity to the compound , highlights the potential of such molecules in studying parasitic diseases. The successful synthesis of these structures, which contain challenges like an unusual internal galactofuranosyl residue and an anomeric phosphodiester, opens avenues for further biochemical and pharmacological research (Ruda et al., 2000).

Glycosylphosphatidylinositol Synthesis

Research on glycosylphosphatidylinositols (GPIs) in parasites like Plasmodium falciparum has identified compounds structurally similar to (alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol. Understanding GPI biosynthesis is crucial in parasitology and could lead to new therapeutic targets for diseases like malaria (Gerold et al., 1994).

特性

分子式

C24H46NO18PS

分子量

699.7 g/mol

IUPAC名

[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4-hydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate

InChI

InChI=1S/C24H46NO18PS/c25-11-13(29)20(41-24-19(35)14(30)12(28)9(7-26)39-24)10(8-27)40-23(11)42-21-17(33)15(31)16(32)18(34)22(21)43-44(36,37)38-5-3-1-2-4-6-45/h9-24,26-35,45H,1-8,25H2,(H,36,37)/t9-,10-,11-,12-,13-,14+,15-,16-,17+,18-,19+,20-,21-,22-,23-,24-/m1/s1

InChIキー

VBGOAXKDRMTXBZ-WQUMXLTESA-N

異性体SMILES

C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)N)O)O)O)O

正規SMILES

C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)N)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。